An In-depth Technical Guide to the Structure and Chemistry of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride and Its Analogs
An In-depth Technical Guide to the Structure and Chemistry of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride and Its Analogs
An authoritative guide for researchers, scientists, and professionals in drug development, providing a detailed exploration of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride. This document navigates the complexities of its structure, synthesis, and characterization, with a focus on its analogs due to the limited direct literature on the title compound.
Introduction
[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is a fascinating molecule of interest within the sphere of pharmaceutical and chemical research. It belongs to the class of sulfonamides, which are known for their diverse biological activities. While specific data for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is not widely available in public databases, a comprehensive understanding of its structure and potential utility can be derived from a detailed analysis of its close structural analogs. This guide will focus on providing a robust technical overview of these analogs, thereby offering valuable insights into the likely properties and synthetic pathways of the title compound.
A primary analog that will be discussed in detail is N-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride (CAS: 202197-60-2).[1] This compound shares the key N-methyl amine and sulfonyl functionalities, differing only in the substitution on the sulfur atom (methyl vs. ethyl). Another relevant analog is 2-(Methylsulfonyl)ethanamine hydrochloride (CAS: 104458-24-4), the primary amine counterpart, which is a known intermediate in the synthesis of pharmaceuticals like Lapatinib.[2][3] By examining these related structures, we can extrapolate key chemical and physical characteristics relevant to [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.
Physicochemical Properties of Analogs
The physicochemical properties of these molecules are crucial for their application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride Analogs
| Property | N-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride | 2-(Methylsulfonyl)ethanamine hydrochloride |
| CAS Number | 202197-60-2[1] | 104458-24-4[2] |
| Molecular Formula | C4H12ClNO2S[1] | C3H10ClNO2S[3][4] |
| Molecular Weight | 173.66 g/mol [1] | 159.63 g/mol [2][3] |
| Appearance | Not specified, likely a solid | White to off-white solid[5] |
| Melting Point | Not specified | 168.0 to 172.0 °C[3] |
| Solubility | Not specified | Slightly soluble in DMSO and Methanol (with sonication)[3] |
| Purity | ≥ 95%[1] | Not specified |
Structural Elucidation and Characterization
The structural confirmation of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride and its analogs relies on a combination of spectroscopic techniques.
Chemical Structure Diagram
Caption: Chemical structure of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for elucidating the structure of these compounds. For N-Methyl-2-(methylsulfonyl)-ethanamine hydrochloride, one would expect to see distinct signals for the N-methyl protons, the S-methyl protons, and the two methylene groups. The chemical shifts and coupling patterns would be indicative of the electronic environment of each proton. In the case of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride, an ethyl group on the sulfonyl moiety would introduce additional signals corresponding to the methylene and methyl protons of the ethyl group, with characteristic splitting patterns.
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Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. The characteristic stretching frequencies for the S=O bonds in the sulfonyl group would be prominent. The N-H stretching of the secondary amine hydrochloride would also be observable.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the molecular formula.
Synthesis of [2-(Ethylsulfonyl)ethyl]methylamine Hydrochloride and Its Analogs
The synthesis of these compounds typically involves multi-step processes.
Proposed Synthesis of [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride
A plausible synthetic route to the title compound could involve the N-methylation of a primary amine precursor.
Caption: Proposed synthetic workflow for [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride.
Experimental Protocol: A General Approach to N-methylation
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Dissolution: Dissolve the primary amine precursor, 2-(ethylsulfonyl)ethanamine, in a suitable solvent such as methanol.
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Formation of Imine: Add an aqueous solution of formaldehyde to the reaction mixture. The reaction is typically stirred at room temperature to allow for the formation of the corresponding imine intermediate.
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Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid. The solvent is then removed under reduced pressure.
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Extraction: The residue is taken up in water and the pH is adjusted to be basic. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude N-methylated amine. Further purification can be achieved by column chromatography.
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Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.
Applications in Drug Discovery and Development
Sulfonamide-containing molecules are of significant interest in medicinal chemistry due to their wide range of therapeutic applications.
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Enzyme Inhibition: The sulfonyl group can act as a hydrogen bond acceptor and participate in interactions with biological targets. The amine functionality provides a point for further chemical modification to optimize binding and pharmacokinetic properties.
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Building Block for Complex Molecules: These compounds serve as valuable intermediates in the synthesis of more complex drug candidates. For instance, 2-(Methylsulfonyl)ethylamine Hydrochloride is utilized in the preparation of potent and selective PI3Kδ inhibitors.[5]
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Neurological Disorders: Analogs such as Methyl-[2-(4-Methylphenylsulfonyl)Ethyl]Amine Hydrochloride are used in the development of therapeutic agents for neurological disorders.[6]
Conclusion
While direct experimental data on [2-(Ethylsulfonyl)ethyl]methylamine hydrochloride is limited, a comprehensive technical understanding can be constructed through the detailed examination of its close structural analogs. This guide provides a foundational understanding of the physicochemical properties, structural characteristics, and synthetic strategies relevant to this class of compounds. The insights provided herein are intended to support researchers and drug development professionals in their efforts to design and synthesize novel molecules with potential therapeutic value. Further experimental investigation is warranted to fully characterize the title compound and explore its potential applications.
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